molecular formula C9H8ClN3O2 B13003002 Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250997-06-8

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13003002
CAS No.: 1250997-06-8
M. Wt: 225.63 g/mol
InChI Key: PIMMQTGIEFIFKE-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazine rings in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate in the same flask without isolation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, making it effective against certain infections. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.

Biological Activity

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrazine family, which is known for diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features a fused bicyclic structure characterized by an imidazo[1,2-a]pyrazine core. The presence of the ethyl ester group at the 3-position and a chlorine atom at the 5-position influences its chemical reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific biological targets. Research indicates that it may act as a modulator of certain enzymes or receptors, influencing various biochemical pathways. For instance, related compounds have been shown to exhibit interactions with DNA and RNA, potentially leading to effects such as:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Antiviral Effects : Interference with viral replication.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Biological Activity Data

A summary of the biological activities observed for this compound and its analogs is presented in the following table:

Biological Activity Observed Effects References
AntimicrobialEffective against various bacterial strains
AntiviralInhibitory effects on viral replication
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study investigating the compound's efficacy against Staphylococcus aureus demonstrated significant antimicrobial activity with an IC50 value indicating potent inhibition of bacterial growth. This suggests potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly alter biological activity. For example, variations in substituents at different positions on the ring system have been correlated with enhanced or diminished potency against specific biological targets.

Properties

CAS No.

1250997-06-8

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-5-11-4-7(10)13(6)8/h3-5H,2H2,1H3

InChI Key

PIMMQTGIEFIFKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CN=C2)Cl

Origin of Product

United States

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